molecular formula C15H24O B1240336 (2Z,6E)-Farnesal CAS No. 4380-32-9

(2Z,6E)-Farnesal

Cat. No. B1240336
CAS RN: 4380-32-9
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-PVMFERMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-cis,6-trans)-farnesal is a farnesal.

Scientific Research Applications

  • Metabolism in Insects : Farnesol, including its isomers such as (2Z,6E)-Farnesal, plays a significant role in the metabolism of insects. A study conducted by Baker et al. (1983) focused on the tobacco hornworm moth, where they found that farnesol and farnesal dehydrogenase activities are crucial in the biosynthetic pathway of juvenile hormone III, an essential hormone in insect development (Baker et al., 1983).

  • Synthesis in Chemical Compounds : Research by Sabin and Boullais (1998) demonstrated the synthesis of farnesyltrimethyltin reagents, including (2Z,6E)-farnesyltrimethyltin, for use in creating specific ubiquinone compounds. This highlights the role of (2Z,6E)-Farnesal in synthetic chemistry (Sabin & Boullais, 1998).

  • Role in Biotransformation : Miyazawa, Nankai, and Kameoka (1996) explored the biotransformation of (2E,6E)-farnesol by a plant pathogenic fungus. They found that (2E,6E)-farnesol is transformed into various compounds, including a version that is isomerized to (2Z,6E)-farnesol, suggesting the dynamic interplay of farnesol isomers in microbial transformation processes (Miyazawa, Nankai, & Kameoka, 1996).

  • Use in Synthesis of Other Compounds : A study by Iwashita, Kusumi, and Kakisawa (1979) focused on synthesizing α-Bisabolol, a natural compound used in cosmetics, from farnesal isomers, including (6E)-farnesal. This research underscores the utility of farnesal isomers in synthesizing commercially valuable compounds (Iwashita, Kusumi, & Kakisawa, 1979).

  • Potential in Energy Applications : Oßwald et al. (2017) investigated the combustion kinetics of terpenoid jet fuel compounds, including farnesane, a derivative of farnesol. This research contributes to understanding the potential of farnesol and its isomers in alternative energy sources (Oßwald et al., 2017).

properties

CAS RN

4380-32-9

Product Name

(2Z,6E)-Farnesal

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienal

InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11-

InChI Key

YHRUHBBTQZKMEX-PVMFERMNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\C=O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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